molecular formula C17H15N3O3S B2360354 4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886908-34-5

4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2360354
CAS No.: 886908-34-5
M. Wt: 341.39
InChI Key: QQALJESNEVJDSP-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted benzamide derivatives

Scientific Research Applications

4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An organic building block with similar structural features.

    4-methoxy-N-(2-methylsulfanylphenyl)benzamide: A related compound with a similar core structure but lacking the oxadiazole ring.

Uniqueness

4-methoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALJESNEVJDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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